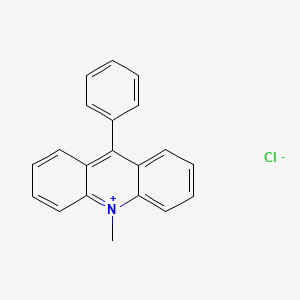
10-Methyl-9-phenylacridin-10-ium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
10-Methyl-9-phenylacridin-10-ium chloride is an organic compound with the molecular formula C20H16ClN. It is a derivative of acridine, a heterocyclic aromatic organic compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 10-Methyl-9-phenylacridin-10-ium chloride typically involves the reaction of acridine derivatives with methylating agents. One common method is the reaction of 9-phenylacridine with methyl iodide in the presence of a base, followed by the addition of hydrochloric acid to form the chloride salt .
Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they generally follow similar synthetic routes as laboratory methods, with optimizations for scale, yield, and purity. The use of continuous flow reactors and automated synthesis can enhance production efficiency .
Analyse Chemischer Reaktionen
Types of Reactions: 10-Methyl-9-phenylacridin-10-ium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: It can be reduced to form 9,10-dihydro-10-methyl-9-phenylacridine.
Substitution: Nucleophilic substitution reactions can occur at the 9-position of the acridinium cation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as methanol and amines are used in substitution reactions.
Major Products Formed:
Oxidation: Various oxidized derivatives of acridine.
Reduction: 9,10-dihydro-10-methyl-9-phenylacridine.
Substitution: Substituted acridine derivatives.
Wissenschaftliche Forschungsanwendungen
10-Methyl-9-phenylacridin-10-ium chloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and photoredox catalysis.
Biology: Serves as a fluorescent probe for detecting biological molecules and cellular components.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of fluorescent dyes and materials.
Wirkmechanismus
The mechanism of action of 10-Methyl-9-phenylacridin-10-ium chloride involves its interaction with various molecular targets. In biological systems, it can intercalate into DNA, affecting replication and transcription processes. Its fluorescent properties allow it to act as a probe, emitting light upon excitation, which is useful in imaging and diagnostic applications .
Vergleich Mit ähnlichen Verbindungen
9-Mesityl-10-phenylacridin-10-ium chloride: Similar in structure but with different substituents, leading to variations in chemical properties and applications.
10-Methyl-9-phenylacridinium perchlorate: Another derivative with distinct reactivity and uses.
Uniqueness: 10-Methyl-9-phenylacridin-10-ium chloride is unique due to its specific substituents, which confer distinct chemical reactivity and fluorescence properties. These characteristics make it particularly valuable in applications requiring precise molecular interactions and detection capabilities .
Eigenschaften
CAS-Nummer |
5464-91-5 |
|---|---|
Molekularformel |
C20H16ClN |
Molekulargewicht |
305.8 g/mol |
IUPAC-Name |
10-methyl-9-phenylacridin-10-ium;chloride |
InChI |
InChI=1S/C20H16N.ClH/c1-21-18-13-7-5-11-16(18)20(15-9-3-2-4-10-15)17-12-6-8-14-19(17)21;/h2-14H,1H3;1H/q+1;/p-1 |
InChI-Schlüssel |
YWODVIHAWBDEJH-UHFFFAOYSA-M |
Kanonische SMILES |
C[N+]1=C2C=CC=CC2=C(C3=CC=CC=C31)C4=CC=CC=C4.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


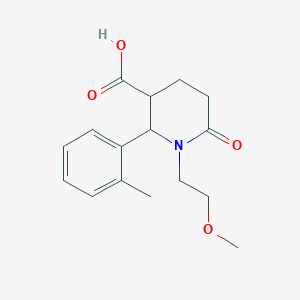
![7-(Thiophen-3-yl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13085550.png)
![4-(Chloromethyl)-2-(2-{[4-(propan-2-yl)phenyl]methylidene}hydrazin-1-yl)-1,3-thiazole](/img/structure/B13085567.png)
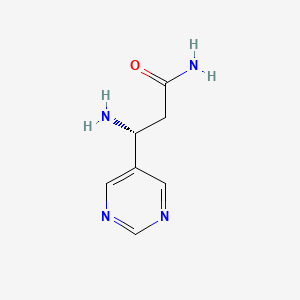
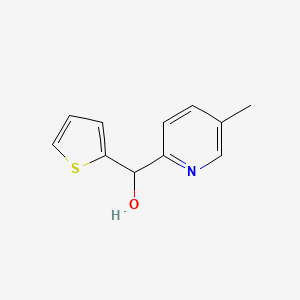
![2-Cyclopropyl-N-(cyclopropylmethyl)-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide](/img/structure/B13085595.png)
![1-[2-(1H-1,2,4-Triazol-1-yl)ethyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13085602.png)
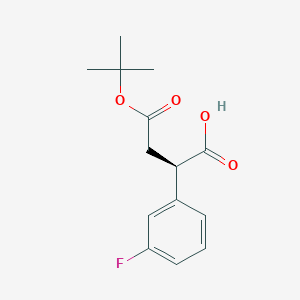
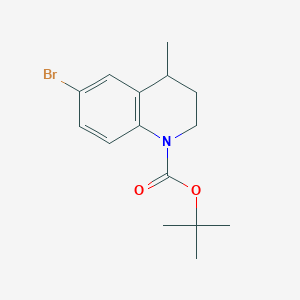

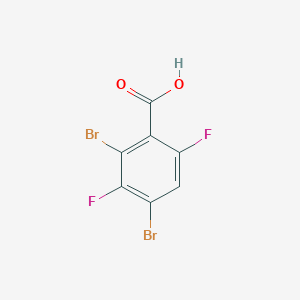
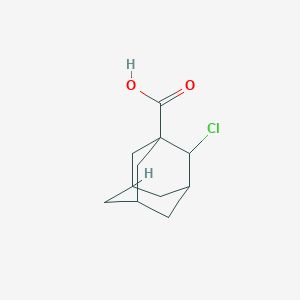
![2-O-tert-butyl 3-O-ethyl (3S,6R)-6-hydroxy-2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate](/img/structure/B13085625.png)
![2-((9H-Fluoren-9-yl)methyl) 8-tert-butyl 3-(hydroxymethyl)-2,8-diazaspiro[4.5]decane-2,8-dicarboxylate](/img/structure/B13085633.png)
